molecular formula C22H32O B14759882 Aspergillon A

Aspergillon A

Cat. No.: B14759882
M. Wt: 312.5 g/mol
InChI Key: MPZZQTJQOCMQRT-YOZLBQJPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aspergillon A involves the cultivation of Aspergillus versicolor in specific media. The fungus is grown in a controlled environment, and the compound is extracted using organic solvents. The structure and absolute configuration of this compound are determined through extensive spectroscopic analyses and quantum chemical calculations of the electronic circular dichroism spectra .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes. The fungus is cultured in large bioreactors under optimized conditions to maximize yield. The compound is then isolated and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Aspergillon A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its derivatives and their biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups in the compound.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.

Scientific Research Applications

Aspergillon A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aspergillon A involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and modulating signaling pathways. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of nitric oxide and suppress the expression of inducible nitric oxide synthase and cyclooxygenase-2 .

Comparison with Similar Compounds

Aspergillon A is compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in scientific research.

Properties

Molecular Formula

C22H32O

Molecular Weight

312.5 g/mol

IUPAC Name

(4S,5S,10S,13S,14S,17Z)-17-ethylidene-4,10,13-trimethyl-2,4,5,6,7,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O/c1-5-15-6-8-18-16-7-9-17-14(2)20(23)11-13-22(17,4)19(16)10-12-21(15,18)3/h5,14,17-18H,6-13H2,1-4H3/b15-5-/t14-,17-,18-,21+,22-/m0/s1

InChI Key

MPZZQTJQOCMQRT-YOZLBQJPSA-N

Isomeric SMILES

C/C=C\1/CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)[C@H]4C)C)C

Canonical SMILES

CC=C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4C)C)C

Origin of Product

United States

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